n-(2-Iodobenzyl)cyclohexanamine
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Overview
Description
N-(2-Iodobenzyl)cyclohexanamine is an organic compound with the molecular formula C13H18IN It consists of a cyclohexanamine moiety attached to a 2-iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodobenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2-iodobenzyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is performed under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodobenzyl)cyclohexanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of N-(2-aminobenzyl)cyclohexanamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: N-(2-substituted benzyl)cyclohexanamines.
Oxidation: N-oxide derivatives.
Reduction: N-(2-aminobenzyl)cyclohexanamine.
Scientific Research Applications
N-(2-Iodobenzyl)cyclohexanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neuropharmacology.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-Iodobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylcyclohexanamine
- N-(2-Bromobenzyl)cyclohexanamine
- N-(2-Chlorobenzyl)cyclohexanamine
Uniqueness
N-(2-Iodobenzyl)cyclohexanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62142-04-5 |
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Molecular Formula |
C13H18IN |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H18IN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 |
InChI Key |
FJIUFGQFCLZJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2I |
Origin of Product |
United States |
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